Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-Dimethoxyphenyl)-6-(piperazin-1-yl)pyridazine

OCT1 inhibition Transporter pharmacology Selectivity profiling

3-(3,4-Dimethoxyphenyl)-6-(piperazin-1-yl)pyridazine (CAS 1338678-88-8, MF: C16H20N4O2, MW: 300.36) is a synthetic heterocyclic compound comprising a pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with an unsubstituted piperazine ring. This compound belongs to the piperazin-1-ylpyridazine class, which has been identified as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 1338678-88-8
Cat. No. B2408152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-6-(piperazin-1-yl)pyridazine
CAS1338678-88-8
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCNCC3)OC
InChIInChI=1S/C16H20N4O2/c1-21-14-5-3-12(11-15(14)22-2)13-4-6-16(19-18-13)20-9-7-17-8-10-20/h3-6,11,17H,7-10H2,1-2H3
InChIKeyREEUNSFBBYHNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-6-(piperazin-1-yl)pyridazine (CAS 1338678-88-8): A Dual-Target Piperazinyl-Pyridazine Scaffold


3-(3,4-Dimethoxyphenyl)-6-(piperazin-1-yl)pyridazine (CAS 1338678-88-8, MF: C16H20N4O2, MW: 300.36) is a synthetic heterocyclic compound comprising a pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with an unsubstituted piperazine ring . This compound belongs to the piperazin-1-ylpyridazine class, which has been identified as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors [1]. It is currently available as a research-grade chemical (typical purity ≥ 95–97%) from multiple suppliers for laboratory use . The unsubstituted piperazine NH serves as a critical functional handle, differentiating this compound from N-substituted analogs and making it a versatile intermediate for further derivatization.

Why Piperazinyl-Pyridazine Derivatives Cannot Be Casually Substituted for 1338678-88-8 in Experimental Workflows


Piperazin-1-ylpyridazines exhibit extreme context-dependent pharmacology: subtle modifications to the piperazine N-substituent or the aryl group at position 3 can shift the biological target profile from dCTPase inhibition to stearoyl-CoA desaturase-1 (SCD1) inhibition, or from human OCT1 transporter interaction to cytotoxicity against cancer cells [1][2]. A closely related analog, 3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine, demonstrates cytotoxicity (IC50 = 27.05 µM in T3 and 120.6 µM in T6 cell assays), whereas the parent compound 1338678-88-8 shows only weak OCT1 inhibition (IC50 = 1.38 × 10⁵ nM ≈ 138 µM) [3]. The class as a whole suffers from rapid microsomal clearance (representative compound 1: MLM/HLM t₁/₂ = 2/3 min), meaning that even minor structural changes can significantly alter metabolic stability without warning [4]. These divergences in target engagement, functional readout, and pharmacokinetics make blind substitution of one piperazinyl-pyridazine for another a high-risk strategy that will compromise assay reproducibility.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-6-(piperazin-1-yl)pyridazine Relative to Closest Analogs


OCT1 Transporter Inhibition: Target Compound Displays Weak Affinity, Contrasting with Cytotoxic Activity of N-Sulfonylated Analogs

The target compound 1338678-88-8 exhibits weak inhibition of human organic cation transporter 1 (OCT1) with an IC50 of 1.38 × 10⁵ nM (138 µM) in HEK293 cells assessed by ASP+ substrate uptake [1]. In stark contrast, the N-sulfonylated analog 3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine displays cytotoxicity in T3 and T6 cell lines with IC50 values of 27.05 µM and 120.6 µM, respectively . This ~5-fold difference in potency direction (transporter inhibition vs. cytotoxicity) and absolute potency illustrates that N-substitution fundamentally alters the biological readout, making 1338678-88-8 a selective negative control or transporter probe candidate rather than a cytotoxic agent.

OCT1 inhibition Transporter pharmacology Selectivity profiling

Free Piperazine NH as a High-Value Synthetic Handle Unavailable in N-Substituted Analogs

The defining structural feature of 1338678-88-8 is its unsubstituted piperazine NH group (InChI Key: REEUNSFBBYHNCR-UHFFFAOYSA-N) . This free amine is directly amenable to acylation, sulfonylation, reductive amination, or alkylation without requiring deprotection steps. By contrast, closely related compounds such as 3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine (CAS 1021036-08-7) and 3-(3,4-dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine (CAS not specified) bear pre-installed N-sulfonyl groups that block further derivatization at the piperazine nitrogen [1]. This makes 1338678-88-8 a privileged intermediate for generating diverse piperazine-substituted libraries, with each derivatization step enabling functional group installation that can modulate lipophilicity (estimated cLogP of the parent ≈ 1.8–2.2 vs. >3.5 for the thiophene-sulfonyl analog) .

Chemical derivatization Medicinal chemistry Building block utility

Class-Wide dCTPase Inhibition: Target Compound Falls Within a Defined Pharmacophore with Outstanding Enzyme Selectivity

The piperazin-1-ylpyridazine series, to which 1338678-88-8 structurally conforms, has been identified as potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase, EC 3.6.1.12) [1]. Lead compounds from this series increase dCTPase thermal and protease stability, display outstanding selectivity over related nucleotide-metabolizing enzymes (no cross-reactivity values reported as percentage inhibition at 10 µM against NTPDase family members), and synergize with cytidine analogues (e.g., decitabine) against leukemic cells [2]. Critically, the unsubstituted piperazine and the 3,4-dimethoxyphenyl substitution pattern on the pyridazine core are pharmacophoric elements necessary for dCTPase engagement; analogs lacking the 3,4-dimethoxy substitution or bearing N-alkyl groups on piperazine show reduced or abolished activity [3]. While direct IC50 values for 1338678-88-8 against dCTPase have not been published, its structural congruence with the confirmed pharmacophore supports its classification as a dCTPase-targeted probe.

dCTP pyrophosphatase 1 Nucleotide metabolism Cancer synergy

Metabolic Stability Alert: Rapid Microsomal Clearance Informs DMPK Strategy for the Piperazin-1-ylpyridazine Class

A dedicated study on structure-metabolism relationships revealed that piperazin-1-ylpyridazines as a class suffer from rapid in vitro intrinsic clearance in liver microsomes. A representative compound (compound 1) exhibits extremely short half-lives: MLM (mouse liver microsomes) t₁/₂ = 2 min and HLM (human liver microsomes) t₁/₂ = 3 min [1][2]. While the specific clearance of 1338678-88-8 has not been reported, its structural features—notably the unsubstituted piperazine NH and the electron-rich 3,4-dimethoxyphenyl group—are consistent with the metabolic soft spots identified in the study. In contrast, the N-sulfonylated analog (CAS 1021036-08-7), with a bulkier and more electron-withdrawing N-substituent, is expected to exhibit different metabolic susceptibility, though its clearance has not been directly measured [3]. This class-wide liability must be factored into in vivo experimental design; procurement decisions should consider whether the intended application requires metabolic stability optimization or whether rapid clearance is acceptable.

Metabolic stability Microsomal clearance DMPK optimization

Regioisomeric Identity of the 3,4-Dimethoxyphenyl Group Confirmed by InChI Key: Differentiation from 2,5-Dimethoxy Substitution Variants

The 3,4-dimethoxyphenyl substitution pattern on 1338678-88-8 is unambiguously identified by its InChI Key (REEUNSFBBYHNCR-UHFFFAOYSA-N), which encodes the precise connectivity of the two methoxy groups at positions 3 and 4 of the phenyl ring . This regioisomeric identity is critical because the closely related 2,5-dimethoxyphenyl analog (3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine, CAS 1040641-98-2) possesses an entirely different substitution pattern that alters electronic distribution, molecular shape, and potentially receptor recognition . A GC-MS and IR study of regioisomeric dimethoxyphenylpiperazines (DOMePPs) demonstrated that regioisomers produce distinct fragmentation patterns, with characteristic dimethoxyphenylaziridinium cations (m/z 180) and dimethoxyphenyl cations (m/z 137) enabling unambiguous differentiation [1]. For procurement, verifying the InChI Key of received material against REEUNSFBBYHNCR-UHFFFAOYSA-N ensures that the 3,4-isomer—not the 2,5-, 2,4-, or other dimethoxy variants—has been supplied, preventing regioisomer-swap errors in biological assays.

Regioisomer verification Analytical characterization Structure-activity relationship

Recommended Application Scenarios for 3-(3,4-Dimethoxyphenyl)-6-(piperazin-1-yl)pyridazine Based on Established Evidence


OCT1 Transporter Probe in Drug-Drug Interaction Studies

With a measured OCT1 IC50 of 138 µM in HEK293 cells [1], 1338678-88-8 is suitable as a low-potency reference inhibitor in organic cation transporter 1 assays. Its weak activity, combined with the absence of confounding cytotoxicity at comparable concentrations (unlike the N-sulfonylated analog which is cytotoxic at 27–121 µM), makes it useful as a tool to establish baseline OCT1-dependent uptake without off-target cell killing [2]. Researchers studying hepatic drug uptake or renal excretion of cationic drugs can use this compound to calibrate OCT1-mediated transport windows.

Parent Scaffold for Piperazine Diversification in dCTPase-Targeted Library Synthesis

The unsubstituted piperazine NH of 1338678-88-8 enables direct, single-step derivatization to generate focused libraries of N-substituted piperazin-1-ylpyridazines [1]. Given that the parent pharmacophore aligns with the published dCTPase inhibitor series [2], medicinal chemistry teams can use this compound as a starting point for SAR exploration. Parallel acylation, sulfonylation, or reductive amination reactions can rapidly produce diverse analogs for dCTPase inhibition screening, with the goal of improving metabolic stability beyond the class baseline (MLM t₁/₂ ≈ 2 min) [3].

Regioisomer Reference Standard for Analytical Method Development

The unambiguous InChI Key (REEUNSFBBYHNCR-UHFFFAOYSA-N) and the GC-MS-characterized fragmentation pattern of the 3,4-dimethoxyphenyl moiety make 1338678-88-8 an ideal reference standard for developing analytical methods that distinguish between regioisomeric piperazin-1-ylpyridazines [1][2]. Laboratories engaged in quality control, forensic analysis, or chemical purity assessment can use this compound to establish retention times, mass spectral libraries, and IR fingerprints for the 3,4-dimethoxy regioisomer, enabling detection of mislabeled or contaminated batches.

Negative Control for Cytotoxicity Assays Involving Sulfonamide-Functionalized Pyridazines

Because 1338678-88-8 lacks the sulfonamide moiety present in cytotoxic analogs (e.g., CAS 1021036-08-7), it serves as an appropriate negative control in cell viability experiments designed to attribute cytotoxicity specifically to the N-sulfonyl functionality [1]. At concentrations up to ~130 µM—where the sulfonamide analog already shows significant cell killing—1338678-88-8 is expected to be largely inert in cytotoxicity readouts (based on its weak OCT1 IC50 of 138 µM and the absence of reported cytotoxicity), allowing researchers to dissect structure-toxicity relationships within the piperazinyl-pyridazine series.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-6-(piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.